Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate
Description
Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate (CAS: 17740-40-8) is a pyrrolidine-based compound with two ethyl ester groups at positions 2 and 5 and a benzyl substituent at the nitrogen atom. Its molecular formula is C₁₇H₂₃NO₄, with a molecular weight of 305.37 g/mol . The compound is commercially available at 95–97% purity, typically supplied in amber glass vials for stability .
Structurally, the benzyl group enhances lipophilicity, making it a versatile intermediate in organic synthesis and medicinal chemistry. The pyrrolidine ring provides rigidity, while the ester groups enable further functionalization, such as hydrolysis to carboxylic acids or transesterification . The compound’s stereochemistry (a mixture of cis and trans isomers) is critical for its reactivity and applications, as noted in crystallographic studies .
Properties
IUPAC Name |
diethyl 1-benzylpyrrolidine-2,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-3-21-16(19)14-10-11-15(17(20)22-4-2)18(14)12-13-8-6-5-7-9-13/h5-9,14-15H,3-4,10-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUSEIANLSWKPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(N1CC2=CC=CC=C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10966704 | |
| Record name | Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10966704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52321-06-9, 17740-40-8 | |
| Record name | NSC143948 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143948 | |
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| Record name | Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10966704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate | |
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Preparation Methods
Acid-Catalyzed Direct Esterification
The most straightforward route involves esterifying 1-benzylpyrrolidine-2,5-dicarboxylic acid with excess ethanol under acidic conditions. Sulfuric acid or hydrochloric acid catalyzes the reaction, facilitating nucleophilic acyl substitution. The refluxing ethanol ensures equilibrium shifts toward ester formation, with water removal enhancing yield. For example, VulcanChem reports that this method produces the diethyl ester in high purity, though stoichiometric acid use may necessitate neutralization steps.
Acyl Chloride Intermediate Method
An alternative approach converts the dicarboxylic acid to its acyl chloride derivative using thionyl chloride (SOCl₂) or oxalyl chloride. Subsequent treatment with ethanol yields the diethyl ester. This two-step process avoids equilibrium limitations and achieves higher yields, albeit with stricter moisture control requirements. The ChemicalBook database highlights this method’s utility for large-scale synthesis, though it notes the hazards associated with handling corrosive reagents.
Cyclization and Side-Reaction Mitigation
Blackman and Baltzly’s Cyclization Attempt
Early work by Blackman and Baltzly aimed to synthesize N,N'-dibenzylpyrrolidine-2,5-dicarboximide via cyclization of this compound. However, infrared spectroscopy revealed a mixture of mono-amide (2; R¹ = NHCH₂Ph, R² = CH₂Ph, R³ = OEt) and dicarboximide (1; X = O), indicating incomplete cyclization. Hydrolysis of this mixture with aqueous sodium hydroxide yielded 1-benzyl-5-benzylcarbamoyl-pyrrolidine-2-carboxylic acid, which was further esterified to a stable methyl ester.
Stereochemical Control in Synthesis
Cis vs. Trans Isomerism
The relative configuration of the ester groups significantly impacts the compound’s applications. PubChem data identifies both cis- (CAS 52321-06-9) and trans- (CAS 50990-24-4) isomers, with the cis form being more prevalent in pharmaceutical intermediates. Stereochemical control is achieved through substrate preorganization or chiral catalysts, though detailed mechanistic studies remain sparse.
Resolution of Racemates
Racemic mixtures of this compound can be resolved via chiral column chromatography or enzymatic kinetic resolution. However, industrial-scale applications often favor cost-effective racemic synthesis unless enantiopure products are essential.
Purification and Analytical Characterization
Vacuum Distillation
Despite the thermal sensitivity of ester groups, vacuum distillation effectively purifies the diethyl ester. Della and Kendall observed unexpected stability in the methyl ester analog during distillation, suggesting that lower molecular weight esters may tolerate moderate temperatures better than previously assumed.
Spectroscopic Validation
-
Infrared (IR) Spectroscopy : Key absorptions include C=O stretches at 1730–1740 cm⁻¹ and N–benzyl vibrations near 700 cm⁻¹.
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Nuclear Magnetic Resonance (NMR) : ¹H NMR spectra display distinct signals for the benzyl protons (δ 7.2–7.4 ppm), ethoxy groups (δ 1.2–1.4 ppm), and pyrrolidine backbone (δ 2.5–3.5 ppm).
Recent Advances and Alternative Methodologies
Recent patents and publications emphasize greener solvents (e.g., ionic liquids) and catalytic systems to enhance esterification efficiency. VulcanChem’s 2024 update highlights the hydrochloride salt’s improved solubility for pharmaceutical formulations, though its preparation from the diethyl ester requires additional steps .
Chemical Reactions Analysis
Types of Reactions
Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of diethyl 1-benzylpyrrolidine-2,5-dicarboxylic acid.
Reduction: Formation of diethyl 1-benzylpyrrolidine-2,5-dicarbinol.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Drug Synthesis
DBPDC serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural properties enable the development of compounds with potential therapeutic effects, particularly in treating neurological disorders such as epilepsy and seizure disorders due to its interaction with neurotransmitter systems.
Catalysis
The compound is utilized as a catalyst in organic reactions, enhancing reaction rates and selectivity. Its ability to facilitate chemical transformations makes it valuable in synthetic organic chemistry.
Molecular Modeling
DBPDC's unique structure allows it to be used in computational chemistry for modeling molecular interactions. This application is significant for predicting the behavior of new compounds and their potential biological activities.
Research indicates that DBPDC exhibits potential biological activities, including anticonvulsant and anti-inflammatory properties. Studies have shown its effectiveness as an inhibitor of dipeptidyl peptidase IV (DPP-IV), which is relevant in the treatment of type 2 diabetes .
Case Study 1: Anticonvulsant Properties
In a study exploring the anticonvulsant effects of DBPDC, researchers found that it modulated neurotransmitter systems involved in seizure activity. The compound was effective in reducing seizure frequency in animal models, indicating its potential as a therapeutic agent for epilepsy .
Case Study 2: DPP-IV Inhibition
A series of experiments evaluated DBPDC as an inhibitor of DPP-IV, a target for diabetes treatment. The compound demonstrated significant inhibitory activity in vitro, suggesting its utility in developing new antidiabetic drugs. This research underlines the importance of DBPDC in medicinal chemistry and drug discovery .
Mechanism of Action
The mechanism of action of diethyl 1-benzylpyrrolidine-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Different Substituents
Key Compounds :
Diethyl pyrrolidine-2,5-dicarboxylate hydrochloride (CAS: 90979-49-0) Molecular Formula: C₁₀H₁₇NO₄·HCl Substituent: No benzyl/phenyl group; hydrochloride salt. Properties: Increased solubility in polar solvents due to the ionic form. Used in pharmaceuticals and skincare .
trans-1-Phenylpyrrolidine-2,5-dicarboxylate Molecular Formula: ~C₁₆H₂₁NO₄ (estimated for diethyl ester) Substituent: Phenyl group (C₆H₅) instead of benzyl (C₆H₅CH₂). Properties: Reduced steric hindrance compared to the benzyl analogue. Crystallographic studies highlight its planar pyrrolidine ring and hydrogen-bonded dimers .
5-Ethyl 2-methyl 3-carbamoyl-3-cyano-4-(p-tolyl)pyrrolidine-2,5-dicarboxylate Molecular Formula: C₂₃H₂₆N₂O₆ Substituents: Cyano, carbamoyl, and methyl groups. Properties: Enhanced electronic diversity for kinase inhibition applications. Melting point: 154–156°C .
Comparison Table :
Stereochemical Variants: cis vs. trans Isomers
- This compound is typically a mixture of cis and trans isomers .
- cis-Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate : Synthesized via desymérisation of meso-α,α'-dibromoadipate. Used in chiral synthesis due to its rigid structure .
- trans-Isomers : Often exhibit lower steric strain, facilitating reactions like hydrogenation or ring-opening .
Salt Forms and Solubility
Biological Activity
Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate (DEBB) is a synthetic organic compound characterized by its unique pyrrolidine backbone and two diethyl ester functional groups. Despite its structural complexity, current literature indicates that DEBB itself does not exhibit specific biological activity; rather, it serves primarily as a synthetic intermediate for the preparation of chiral molecules with potential biological applications. This article explores its chemical properties, synthesis, potential interactions with biological systems, and implications for medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C17H23NO4
- Molecular Weight : 305.37 g/mol
- Structural Features : The compound features a benzyl group attached to the nitrogen of the pyrrolidine ring, enhancing its lipophilicity and potentially influencing its biological interactions.
Synthesis
The synthesis of DEBB typically involves multi-step organic reactions. One common route includes the reaction of diethyl 2,5-dibromohexanedioate with benzylamine under reflux conditions. The following table summarizes the synthetic routes and conditions:
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Diethyl 2,5-dibromohexanedioate + Benzylamine | Reflux in benzene | This compound |
| 2 | DEBB + Oxidizing agents (e.g., KMnO4) | Varies | Diethyl 1-benzylpyrrolidine-2,5-dicarboxylic acid |
| 3 | DEBB + Reducing agents (e.g., LiAlH4) | Varies | Diethyl 1-benzylpyrrolidine-2,5-dicarbinol |
While DEBB has not been reported to have direct biological activity, preliminary studies suggest that it may interact with various biological targets, including enzymes involved in metabolic pathways or receptors related to neurological functions. The potential mechanisms of action include:
- Enzyme Inhibition/Activation : DEBB may modulate the activity of specific enzymes, influencing biochemical processes within cells.
- Receptor Interaction : It could bind to receptors associated with neurological functions, although detailed pharmacological studies are required to elucidate these interactions further.
Research Applications
DEBB's unique structure makes it valuable in several research areas:
- Drug Development : As an intermediate in the synthesis of pharmaceuticals, DEBB can lead to enantiopure compounds crucial for drug efficacy.
- Catalysis : It is utilized as a catalyst in organic reactions to enhance reaction rates and selectivity.
- Molecular Modeling : Its structure aids in computational chemistry for modeling molecular interactions.
Case Studies and Findings
Research has shown that compounds similar to DEBB can exhibit significant biological activities. For example:
- Diethyl 2-pyrrolidinecarboxylate : Lacks the benzyl group but serves as a simpler structural analog.
- (2S,5S)-Pyrrolidine-2,5-dicarboxylic acid : Used as a chiral catalyst and demonstrates distinct biological properties due to its stereochemistry.
The following table compares DEBB with similar compounds based on structural features and potential applications:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Diethyl 2-pyrrolidinecarboxylate | C11H19NO4 | Simpler structure; lacks benzyl group |
| (2S,5S)-Pyrrolidine-2,5-dicarboxylic acid | C9H11NO4 | Chiral catalyst; distinct biological activity |
| Diethyl (±)-pyrrolidine-2,5-dicarboxylate | C11H19NO4 | Racemic mixture; less specific biological activity |
Q & A
Synthesis and Optimization
Basic: What are the common synthetic routes for preparing diethyl 1-benzylpyrrolidine-2,5-dicarboxylate? The compound is typically synthesized via enzymatic desymmetrization of symmetric precursors. For example, the cis-diethyl 1-benzylpyrrolidine-2,5-dicarboxylate undergoes enzymatic resolution using lipases or esterases to yield enantiomerically enriched products . Cycloaddition reactions, such as [2+2]-photocycloadditions, are also employed to construct the pyrrolidine backbone, followed by esterification with benzyl groups .
Advanced: How can reaction conditions be optimized to improve enantioselectivity in asymmetric synthesis? Enantioselectivity is influenced by solvent polarity, temperature, and enzyme choice. Polar aprotic solvents (e.g., THF) enhance enzyme activity, while lower temperatures (0–25°C) reduce racemization. Immobilized lipases like CAL-B (Candida antarctica Lipase B) achieve >90% enantiomeric excess (ee) for specific stereoisomers. Kinetic resolution parameters (e.g., reaction time, substrate-to-enzyme ratio) must be calibrated via HPLC or chiral GC monitoring .
Structural Characterization
Basic: What spectroscopic methods are used to confirm the structure of this compound?
- NMR : Key signals include the benzyl protons (δ 7.2–7.4 ppm, aromatic), pyrrolidine methylene (δ 3.5–4.0 ppm), and ester carbonyls (δ 170–175 ppm in NMR) .
- IR : Ester C=O stretches appear at 1730–1750 cm .
- Melting Point : 143–146°C (literature value) .
Advanced: How does X-ray crystallography resolve ambiguities in stereochemistry? Single-crystal X-ray diffraction (SC-XRD) unambiguously assigns the cis/trans configuration of the pyrrolidine ring. For example, trans-1-phenyl analogs show a puckered ring with torsion angles of 15–20°, while cis isomers exhibit planar geometry. SHELX software refines crystallographic data (R factor < 0.05) to validate bond lengths and angles .
Stereochemical Considerations
Basic: What factors influence the cis/trans isomerism of the pyrrolidine ring? Steric hindrance from the benzyl group favors trans configurations. Solvent effects (e.g., DMF stabilizes cis via hydrogen bonding) and reaction temperature (higher temps favor thermodynamically stable trans) also play roles. Racemization is minimized by avoiding strong acids/bases during synthesis .
Advanced: How can computational methods predict stereochemical outcomes? Density Functional Theory (DFT) calculates transition-state energies to predict dominant isomers. For instance, B3LYP/6-31G(d) simulations show trans isomers are 2–3 kcal/mol more stable than cis due to reduced steric clash. Hirshfeld surface analysis further maps intermolecular interactions in crystal lattices .
Analytical Method Validation
Basic: How to assess purity and identify byproducts in synthesized batches?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) separate esters and unreacted precursors.
- Mass Spectrometry : ESI-MS confirms molecular ion peaks (m/z 333.34 for [M+H]) and fragments (e.g., loss of benzyl group at m/z 245) .
Advanced: What strategies resolve contradictions in melting point or spectral data across studies? Inter-lab variability arises from impurities or polymorphic forms. Differential Scanning Calorimetry (DSC) identifies polymorphs, while CP/MAS NMR distinguishes crystalline vs. amorphous phases. Cross-validation with SC-XRD ensures structural consistency .
Applications in Medicinal Chemistry
Basic: What role does this compound play in drug discovery? It serves as a precursor for dipeptidyl peptidase-4 (DPP-4) inhibitors, which are antidiabetic agents. The benzyl group enhances lipophilicity, improving blood-brain barrier penetration in neuroactive analogs .
Advanced: How are structure-activity relationships (SAR) studied for derivatives? Systematic substitution at the pyrrolidine nitrogen (e.g., aryl, alkyl groups) and ester hydrolysis to carboxylic acids are evaluated via in vitro enzyme assays. IC values correlate with electronic effects (Hammett σ) and steric bulk (Taft parameters) .
Safety and Handling
Basic: What precautions are required for laboratory handling?
- Use fume hoods to avoid inhalation of fine powders.
- PPE: Nitrile gloves, lab coat, and safety goggles.
- Storage: Inert atmosphere (N) at 2–8°C to prevent ester hydrolysis .
Advanced: How to mitigate risks in large-scale reactions? Process safety assessments (e.g., HAZOP) identify exothermic risks during benzylation. Quaternary ammonium salts reduce electrostatic hazards. Waste streams containing esters require neutralization before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
